7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone
Description
Properties
IUPAC Name |
7-amino-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-9-8(6-16-2)4-12(15)14-11(9)5-10(7)13/h3-5H,6,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIICPNJMZBUWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=O)C=C2COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone can be achieved through several synthetic routes. One common method involves the condensation of 4-methyl-2-quinolinone with formaldehyde and ammonia in the presence of a catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinolinone ring can be reduced to form dihydroquinolinone derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone with structurally related quinolinones, highlighting substituent positions and key properties:
Key Observations:
- Methoxymethyl vs. Methyl at Position 4: The methoxymethyl group in the target compound likely enhances solubility compared to the methyl group in 7-amino-4-methyl-2(1H)-quinolinone, as ether linkages improve hydrophilicity .
- Amino Group at Position 7: The amino group is critical for bioactivity, as seen in antiulcer agents where it facilitates hydrogen bonding with biological targets .
- Halogenated Analogues : Chlorine or trifluoromethyl groups (e.g., in antimalarial compound 31 ) enhance metabolic stability and target affinity .
Biological Activity
7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to the quinolinone family, characterized by a bicyclic structure that includes a quinoline moiety. The presence of amino and methoxymethyl groups contributes to its reactivity and interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, which is crucial for inhibiting tumor growth. The mechanism involves cell cycle arrest and modulation of apoptotic pathways:
- Mechanism of Action : The compound has been shown to downregulate anti-apoptotic proteins (e.g., Bcl-2) while upregulating pro-apoptotic factors (e.g., p53, Bax), leading to enhanced apoptosis in cancer cells .
- Case Study : In vitro studies on ovarian cancer cell lines revealed that treatment with this compound resulted in significant growth inhibition and apoptosis induction, highlighting its potential as a therapeutic agent against resistant cancer types .
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains:
- Spectrum of Activity : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes, although specific molecular targets require further elucidation.
3. Fluorescent Probe for Reactive Species
This compound has been explored as a fluorescent probe for detecting hydroxyl radicals and DNA damage:
- Application : Its ability to produce fluorescence upon interaction with reactive oxygen species (ROS) makes it a valuable tool in biological research for studying oxidative stress and related cellular damage.
Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-amino-4-(methoxymethyl)-6-methyl-2(1H)-quinolinone?
- Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like substituted phenylenediamines and β-keto esters. For example, reacting m-phenylenediamine derivatives with methoxymethyl-substituted acetoacetate esters under reflux conditions (e.g., ethanol, 80°C, 48 hours) yields the quinolinone core. Post-synthetic modifications, such as selective oxidation or alkylation, introduce the methoxymethyl and methyl groups .
- Key Steps :
- Cyclization under acidic or thermal conditions.
- Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming the quinolinone backbone and substituent positions. For example, NH₂ protons typically appear as broad singlets (~δ 5.3–10.1 ppm), while methoxymethyl groups show distinct OCH₃ signals (~δ 3.3 ppm) and methyl groups resonate near δ 2.1–2.8 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms non-classical ring puckering (e.g., Cremer-Pople parameters: Q = 0.3577 Å, Θ = 117.9°) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ at m/z 378.1312) .
Q. How do functional groups influence the compound’s reactivity?
- Amino Group (-NH₂) : Participates in nucleophilic substitutions or hydrogen bonding (e.g., N–H⋯O/F interactions in crystal packing) .
- Methoxymethyl (-OCH₂OCH₃) : Enhances solubility in polar solvents and stabilizes intermediates via resonance.
- Methyl (-CH₃) : Steric effects may slow electrophilic aromatic substitution but improve thermal stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Temperature Control : Lower temperatures (e.g., 353 K vs. 373 K) reduce side reactions, as seen in the unexpected formation of dihydroquinolinone derivatives when deviating from literature protocols .
- Catalyst Selection : Palladium or platinum catalysts improve hydrogenation efficiency for saturated intermediates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization yields compared to non-polar alternatives .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Step 1 : Verify synthetic steps for unintended intermediates (e.g., over-oxidation or incomplete substitution).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, coupling constants (J = 7.5 Hz) distinguish aromatic protons from aliphatic ones .
- Step 3 : Compare experimental data with computational predictions (DFT calculations) to validate assignments .
Q. What strategies are effective for studying structure-activity relationships (SAR) in quinolinone derivatives?
- Substituent Variation : Modify the methoxymethyl or methyl groups to assess their impact on bioactivity. For example, replacing -OCH₃ with -CF₃ alters electron density and receptor binding .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) to correlate structural features with inhibitory potency.
- Crystallographic Studies : Map intermolecular interactions (e.g., C–H⋯F, O–H⋯N) to identify pharmacophoric motifs .
Q. How can researchers investigate the compound’s potential as a fluorescent probe?
- Fluorescence Spectroscopy : Measure emission spectra in varying solvents (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) to assess environmental sensitivity.
- Cell Imaging : Use confocal microscopy to track localization in live cells (e.g., HeLa cells incubated with 10 µM compound for 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
